molecular formula C7H10ClN3O3 B2543705 2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride CAS No. 2138100-62-4

2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride

Cat. No. B2543705
M. Wt: 219.63
InChI Key: AVLHCMYMFGVTQG-UHFFFAOYSA-N
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Description

The compound "2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities and are often used in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through different methods. One approach is the one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, which involves a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol . This method could potentially be adapted for the synthesis of "2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the possibility of forming cocrystals with various carboxylic acids. These cocrystals can exhibit different hydrogen bonding patterns depending on the proton-accepting sites on the pyrimidine ring . Understanding these interactions is crucial for the design of new compounds with desired properties.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids involves the condensation of mucochloric acid with S-methylisothiouronium sulphate to give substituted pyrimidine carboxylic acids . These reactions are important for the functionalization of the pyrimidine core and could be relevant for the synthesis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, some synthesized pyrimidine derivatives have shown anti-bacterial activity against gram-positive and gram-negative bacteria . Additionally, the presence of various substituents on the pyrimidine ring can lead to different pharmacological properties, as seen in the central pharmacological properties of derivatives of 2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid .

Scientific Research Applications

Tautomeric Equilibria and Molecular Interactions

Tautomeric equilibria of nucleic acid bases, including pyrimidine derivatives, are significantly influenced by molecular interactions and environmental changes. These interactions can alter the relative stability of tautomeric forms, which has profound implications for biological functions and mutagenesis. Infrared studies, especially in matrix isolation, provide valuable insights into these equilibria and the structural forms of isolated bases in different environments (Person et al., 1989).

Biological Activities of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory effects. These activities are attributed to their interaction with various biological targets such as prostaglandin E2, tumor necrosis factor-α, and nuclear factor κB. Recent developments in the synthesis and structure-activity relationships (SARs) of pyrimidine derivatives highlight their potential as anti-inflammatory agents (Rashid et al., 2021).

Antioxidant and Microbiological Activity of Carboxylic Acids

Research on natural carboxylic acids, including specific pyrimidine derivatives, shows that these compounds possess significant antioxidant and antimicrobial activities. The structure of these acids, particularly the number of hydroxyl groups and conjugated bonds, plays a crucial role in determining their biological efficacy (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Applications in Drug Discovery

Levulinic acid, derived from biomass, is highlighted for its potential in drug synthesis due to its functional groups, which offer flexibility and diversity in chemical reactions. Its applications in cancer treatment and medical materials showcase the versatility of carboxylic acid derivatives in medicinal chemistry (Zhang et al., 2021).

Safety And Hazards



  • Refer to safety data sheets (SDS) for handling precautions, storage, and disposal guidelines.

  • Avoid contact with skin, eyes, and ingestion.

  • Always follow proper laboratory safety protocols.




  • Future Directions



    • Investigate potential applications in drug development, materials science, or catalysis.

    • Explore its interactions with biological systems.

    • Conduct further studies to understand its properties and potential uses.




    properties

    IUPAC Name

    2-(1-aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H9N3O3.ClH/c1-3(8)5-9-2-4(7(12)13)6(11)10-5;/h2-3H,8H2,1H3,(H,12,13)(H,9,10,11);1H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AVLHCMYMFGVTQG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=NC=C(C(=O)N1)C(=O)O)N.Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H10ClN3O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    219.62 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(1-Aminoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid;hydrochloride

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